molecular formula C20H22BrNO4 B8531691 Papaverine hydrobromide CAS No. 6152-78-9

Papaverine hydrobromide

Cat. No. B8531691
CAS RN: 6152-78-9
M. Wt: 420.3 g/mol
InChI Key: ZOTOKALDLZHMJP-UHFFFAOYSA-N
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Patent
US05723617

Procedure details

A series of novel pyrrolo[2,1-a]isoquinoline dyes was prepared from readily available starting materials via a simple synthetic pathway. One such starting material is papaverine, a naturally occurring alkaloid that is relatively inexpensive and commercially available as its hydrochloride salt. Papaverine hydrochloride was converted to its free base in 97% yield. The free base was subsequently alkylated with phenacyl bromide in refluxing acetone to give 1 in 56% yield (Scheme 1). Refluxing the mixture for one hour produced good results; additional heating resulted in substantial decomposition of 1 to papaverine hydrobromide. Attempts to isolate 1 using benzene as solvent were unsuccessful. Sodium bicarbonate in water was mixed with 1 to give the cyclized product 2 in 82% yield. ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=[CH:5][C:6]([CH2:11][C:12]2[N:21]=[CH:20][CH:19]=[C:18]3[C:13]=2[CH:14]=[C:15](OC)[C:16](OC)=[CH:17]3)=CC=1OC.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].Cl.C([Br:61])C(C1C=CC=CC=1)=O>CC(C)=O>[CH:11]1[CH:6]=[CH:5][N:21]2[CH:20]=[CH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=12.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].[BrH:61] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 1 in 56% yield (Scheme 1)
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing the mixture for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
produced good results
TEMPERATURE
Type
TEMPERATURE
Details
additional heating

Outcomes

Product
Name
Type
product
Smiles
C=1C=CN2C1C1=CC=CC=C1C=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723617

Procedure details

A series of novel pyrrolo[2,1-a]isoquinoline dyes was prepared from readily available starting materials via a simple synthetic pathway. One such starting material is papaverine, a naturally occurring alkaloid that is relatively inexpensive and commercially available as its hydrochloride salt. Papaverine hydrochloride was converted to its free base in 97% yield. The free base was subsequently alkylated with phenacyl bromide in refluxing acetone to give 1 in 56% yield (Scheme 1). Refluxing the mixture for one hour produced good results; additional heating resulted in substantial decomposition of 1 to papaverine hydrobromide. Attempts to isolate 1 using benzene as solvent were unsuccessful. Sodium bicarbonate in water was mixed with 1 to give the cyclized product 2 in 82% yield. ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=[CH:5][C:6]([CH2:11][C:12]2[N:21]=[CH:20][CH:19]=[C:18]3[C:13]=2[CH:14]=[C:15](OC)[C:16](OC)=[CH:17]3)=CC=1OC.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].Cl.C([Br:61])C(C1C=CC=CC=1)=O>CC(C)=O>[CH:11]1[CH:6]=[CH:5][N:21]2[CH:20]=[CH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=12.[CH3:26][O:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:36][C:37]2[N:46]=[CH:45][CH:44]=[C:43]3[C:38]=2[CH:39]=[C:40]([O:49][CH3:50])[C:41]([O:47][CH3:48])=[CH:42]3)=[CH:32][C:33]=1[O:34][CH3:35].[BrH:61] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 1 in 56% yield (Scheme 1)
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing the mixture for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
produced good results
TEMPERATURE
Type
TEMPERATURE
Details
additional heating

Outcomes

Product
Name
Type
product
Smiles
C=1C=CN2C1C1=CC=CC=C1C=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC.Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.